molecular formula C13H16N4O4S3 B11169736 N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide

N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide

Cat. No.: B11169736
M. Wt: 388.5 g/mol
InChI Key: UIINIBILJQRRCR-UHFFFAOYSA-N
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Description

N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide typically involves the reaction of 2-methoxyethyl thiol with a thiadiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of both a thiadiazole ring and a sulfamoyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N4O4S3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-[[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H16N4O4S3/c1-9(18)14-10-3-5-11(6-4-10)24(19,20)17-12-15-16-13(23-12)22-8-7-21-2/h3-6H,7-8H2,1-2H3,(H,14,18)(H,15,17)

InChI Key

UIINIBILJQRRCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(S2)SCCOC

Origin of Product

United States

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